2-Amino-3-hydroxy-3-phenylpropanoic acid
CAS No.: 68296-26-4
Cat. No.: VC13249609
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68296-26-4 |
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Molecular Formula | C9H11NO3 |
Molecular Weight | 181.19 g/mol |
IUPAC Name | 2-amino-3-hydroxy-3-phenylpropanoic acid |
Standard InChI | InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13) |
Standard InChI Key | VHVGNTVUSQUXPS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C(C(=O)O)N)O |
Canonical SMILES | C1=CC=C(C=C1)C(C(C(=O)O)N)O |
Introduction
Chemical Structure and Stereochemical Configuration
2-Amino-3-hydroxy-3-phenylpropanoic acid belongs to the class of β-hydroxy-α-amino acids, featuring a phenyl group at the β-position and hydroxyl and amino groups at the α- and β-positions, respectively. The compound exists in four stereoisomeric forms due to two chiral centers (C2 and C3). The (2S,3S) configuration, also known as L-threo-3-phenylserine, is the most biologically relevant enantiomer .
Key Structural Features:
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Molecular Formula:
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CAS Registry Numbers: 1078-17-7 (stereospecific form) , 2584-74-9 (PubChem identifier)
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Synonymy: Erythro-3-phenylserine, (βS)-β-hydroxy-L-phenylalanine
The compound’s stereochemistry profoundly influences its biochemical interactions. For instance, the L-threo configuration is a precursor in the synthesis of antibiotics like florfenicol and thiamphenicol , whereas the D-threo form lacks biological activity.
Synthesis and Stereoisomeric Enrichment
Industrial and laboratory synthesis of 2-amino-3-hydroxy-3-phenylpropanoic acid prioritizes enantiomeric purity, often achieved via enzymatic resolution.
Enzymatic Stereoisomeric Enrichment
The patent US5346828A details a method using D-threonine aldolase to enrich the L-threo enantiomer from racemic mixtures . Key steps include:
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Substrate Incubation: Racemic 2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid is incubated with D-threonine aldolase in a borate buffer (pH 8.75) containing pyridoxal phosphate .
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Enzymatic Selectivity: The enzyme selectively degrades the D-threo isomer, leaving the L-threo form with >90% enantiomeric excess (ee) .
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Purification: The product is purified via column chromatography using polymethacrylate or Amberlite XAD-16 resin, yielding pharmaceutical-grade material .
This method’s efficiency is evidenced by its application in producing L-threo-2-amino-3-(4-methylthiophenyl)propane-1,3-diol, a thiamphenicol intermediate .
Industrial Production Challenges
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Optical Resolution: Preferential crystallization with optically active amines remains the dominant industrial method, despite its scalability limitations .
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Yield Optimization: Large-scale reactions often face trade-offs between enantiomeric purity and yield, necessitating iterative process refinements .
Physical and Chemical Properties
The compound’s physicochemical profile is critical for its handling and application across industries.
Property | Value | Source |
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Molecular Weight | 181.19 g/mol | |
Density | 1.335 g/cm³ | |
Boiling Point | 398°C at 760 mmHg | |
Flash Point | 194.5°C | |
Specific Rotation () | (1% NaOH) | |
Vapor Pressure | mmHg |
The low vapor pressure ( mmHg at 25°C) indicates minimal volatility, favoring its use in high-temperature processes. The negative specific rotation confirms the (2S,3S) configuration’s levorotatory nature .
Applications in Pharmaceutical and Industrial Contexts
Antibiotic Synthesis
The L-threo enantiomer is a key intermediate in synthesizing:
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Florfenicol: A broad-spectrum antibiotic used in veterinary medicine .
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Thiamphenicol: An antimicrobial agent effective against Gram-positive and Gram-negative bacteria .
Synthetic pathways involve esterification and sodium borohydride reduction of the parent compound .
Neurological Drug Development
As a β-hydroxy-α-amino acid, the compound mimics neurotransmitter precursors, making it valuable in designing drugs for Alzheimer’s and Parkinson’s diseases . Its hydroxyl group enhances blood-brain barrier permeability, a desirable trait in central nervous system (CNS) therapeutics .
Cosmetic and Material Science Innovations
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Skincare: The hydroxyl group’s hygroscopicity aids in formulating moisturizers and anti-aging creams .
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Polymer Chemistry: Incorporation into polyamides improves material flexibility and thermal stability .
Biological and Metabolic Significance
2-Amino-3-hydroxy-3-phenylpropanoic acid is a human metabolite, with its zwitterionic form detected in physiological systems . While its exact metabolic role remains under investigation, preliminary studies suggest involvement in:
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